molecular formula C19H19F3N6O3 B2882144 3-(2-(4-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one CAS No. 2034416-78-7

3-(2-(4-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one

Cat. No. B2882144
CAS RN: 2034416-78-7
M. Wt: 436.395
InChI Key: WEJOOXUUJBCECC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-(4-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C19H19F3N6O3 and its molecular weight is 436.395. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Agents

Compounds with complex structures including thiazolidinone derivatives and quinazolinones have been synthesized and evaluated for their antimicrobial activity against a range of bacteria and fungi. For instance, the synthesis of novel thiazolidinone derivatives and their evaluation against various microbial strains highlight the potential for these compounds to serve as a basis for the development of new antimicrobial agents (Patel et al., 2012).

Pharmacokinetics and Safety Profiles

Investigations into the pharmacokinetics and safety profiles of complex molecules like BIBN 4096 BS, a selective small molecule antagonist, provide a template for studying new compounds. Understanding the safety, tolerability, and pharmacokinetic profiles of new drugs is crucial for their development (Iovino et al., 2004).

Stability Under Stressful Conditions

Research into the stability of pharmaceutical substances under various stress conditions, such as high temperature, light, and chemical reagents, is critical for developing stable drug formulations. Studies on the stability of quinazoline derivatives can inform the storage, handling, and formulation strategies for new compounds (Gendugov et al., 2021).

Antifungal Activities

The evaluation of quinazolinone derivatives for their antifungal activities showcases the potential of these compounds in addressing fungal infections. By synthesizing and testing different derivatives, researchers can identify promising candidates for further development into antifungal drugs (Shivan & Holla, 2011).

properties

IUPAC Name

3-[2-[4-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]piperidin-1-yl]-2-oxoethyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N6O3/c1-25-17(19(20,21)22)24-28(18(25)31)12-6-8-26(9-7-12)15(29)10-27-11-23-14-5-3-2-4-13(14)16(27)30/h2-5,11-12H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEJOOXUUJBCECC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN(C1=O)C2CCN(CC2)C(=O)CN3C=NC4=CC=CC=C4C3=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-(4-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one

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